2-Methyl-5-nitrobenzonitrile
Overview
Description
2-Methyl-5-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4- . The crystal structure of this compound is stabilized by van der Waals interactions . It was used in the preparation of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole .
Synthesis Analysis
The synthesis of this compound involves the nitration of o-toluonitrile with NO2+ BF4- . Unfortunately, the detailed synthesis process is not available in the retrieved sources.Molecular Structure Analysis
The molecular formula of this compound is C8H6N2O2 . In the molecule, the nitro group is rotated by 10.2 (2)° out of the plane of the benzene ring . The crystal structure is stabilized by van der Waals interactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 162.15 g/mol . It is soluble in ethanol . The melting point is 103.5-107.5 °C (lit.) .Scientific Research Applications
Synthesis and Reactivity : One study detailed the preparation of compounds like 2-Fluoro-5-nitrobenzonitrile, which is structurally related to 2-Methyl-5-nitrobenzonitrile. This research demonstrated reactions with amines, amino acids, and NH-heteroaromatic compounds, offering insights into the reactivity of such compounds (Wilshire, 1967).
Chemical Transformations : Another study discussed the nitration of dimethylbenzonitriles, which led to the formation of products including 2,3-dimethyl-5-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile. These findings are relevant for understanding the chemical transformations of similar nitrobenzonitriles (Fischer & Greig, 1973).
Thermal Properties : A study focused on the thermophysical behavior of nitrobenzonitrile isomers, including heat capacities and enthalpies of transitions, providing essential data for understanding the thermal properties of related compounds (Jiménez, Roux, Dávalos, & Temprado, 2002).
Hydrogenation Reactions : Research on the hydrogenation of nitrobenzonitriles, including 2-, 3-, and 4-nitrobenzonitriles, using Raney nickel catalyst, offers insights into the hydrogenation pathways and the influence of the nitro group's position (Koprivova & Červený, 2008).
Novel Compound Synthesis : A study reported the novel synthesis of 2H-3,1-benzoxazine derivatives from 2-amino-5-nitrobenzonitrile, illustrating the potential for creating new chemical entities from nitrobenzonitrile derivatives (Li et al., 2006).
Molecular Structure Analysis : The crystal structures of various o-nitrobenzonitriles were determined, providing insights into molecular interactions and structural characteristics that can be informative for related compounds like this compound (Britton & Cramer, 1996).
Safety and Hazards
2-Methyl-5-nitrobenzonitrile is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-nitrobenzonitrile is currently unknown. This compound is an aralkyl nitrile , a class of compounds that can interact with a variety of biological targets
Mode of Action
This compound is formed by the nitration of o-toluonitrile with NO2+ BF4-
Pharmacokinetics
It is known to be soluble in ethanol , which suggests that it could potentially be absorbed in the body when administered orally. The distribution, metabolism, and excretion of this compound in the body remain to be investigated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, exposure to heat or light could potentially degrade the compound or reduce its efficacy. The compound’s action could also be influenced by the physiological environment in the body, such as pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
2-methyl-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSDYLFXPMFRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325444 | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-83-3 | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 939-83-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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